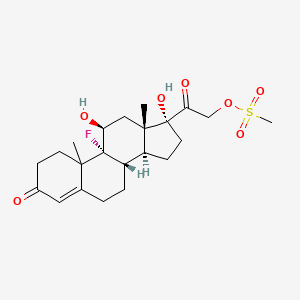
21-Methanesulfonate 9alpha-Fluorohydrocortisone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Methanesulfonate 9alpha-Fluorohydrocortisone is a synthetic corticosteroid compound. It is structurally related to fludrocortisone, a well-known mineralocorticoid used in the treatment of adrenocortical insufficiency and salt-losing adrenogenital syndrome . This compound is characterized by the presence of a methanesulfonate group and a fluorine atom at the 9alpha position, which significantly enhances its biological activity.
Métodos De Preparación
The synthesis of 21-Methanesulfonate 9alpha-Fluorohydrocortisone involves several steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the Fluorine Atom: This is typically achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Methanesulfonate Group Addition: Methanesulfonic acid (MSA) is used to introduce the methanesulfonate group.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using advanced techniques like continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
21-Methanesulfonate 9alpha-Fluorohydrocortisone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanesulfonate group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
21-Methanesulfonate 9alpha-Fluorohydrocortisone has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in molecular biology research.
Medicine: It is investigated for its therapeutic potential in treating conditions related to adrenal insufficiency and other hormonal imbalances.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 21-Methanesulfonate 9alpha-Fluorohydrocortisone involves its interaction with mineralocorticoid receptors in the body. The fluorine atom at the 9alpha position enhances its binding affinity to these receptors, leading to increased sodium retention and potassium excretion. This results in the regulation of electrolyte balance and blood pressure . The methanesulfonate group may also play a role in modulating the compound’s pharmacokinetics and bioavailability .
Comparación Con Compuestos Similares
21-Methanesulfonate 9alpha-Fluorohydrocortisone can be compared with other similar compounds, such as:
Fludrocortisone: A synthetic mineralocorticoid with similar therapeutic uses but lacking the methanesulfonate group.
Hydrocortisone: A corticosteroid with broader anti-inflammatory effects but lower mineralocorticoid activity.
Prednisolone: Another corticosteroid with potent anti-inflammatory properties but different receptor binding profiles.
The uniqueness of this compound lies in its enhanced mineralocorticoid activity due to the presence of both the fluorine atom and the methanesulfonate group, making it a valuable compound for specific therapeutic applications .
Propiedades
Fórmula molecular |
C22H31FO7S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
[2-[(8S,9R,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C22H31FO7S/c1-19-8-6-14(24)10-13(19)4-5-16-15-7-9-21(27,18(26)12-30-31(3,28)29)20(15,2)11-17(25)22(16,19)23/h10,15-17,25,27H,4-9,11-12H2,1-3H3/t15-,16-,17-,19?,20-,21-,22-/m0/s1 |
Clave InChI |
JIVIIFWTEUUGLE-GMGVFCHCSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)CCC43C)F)O |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


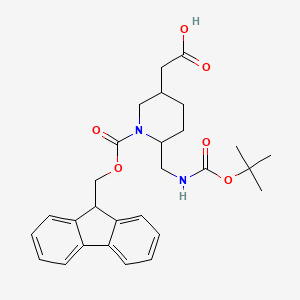
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)

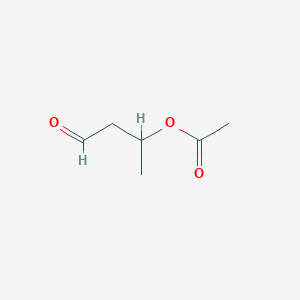
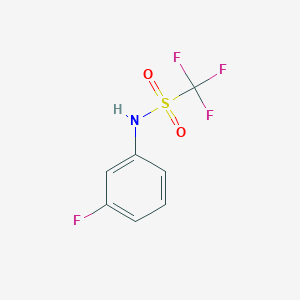


![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
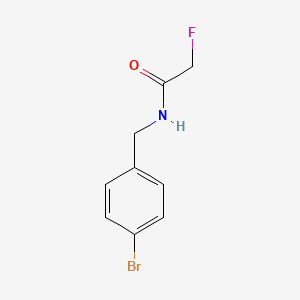
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)

